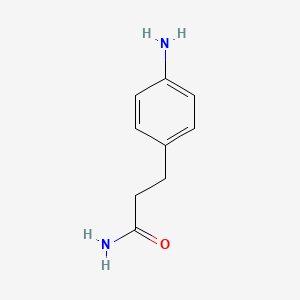

3-(4-Aminophenyl)propanamide

説明

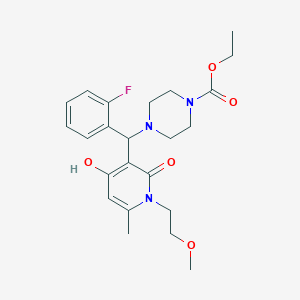

3-(4-Aminophenyl)propanamide is a chemical compound with the CAS Number: 38710-60-0 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 3-(4-aminophenyl)propanamide .

Molecular Structure Analysis

The molecular formula of 3-(4-Aminophenyl)propanamide is C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Physical And Chemical Properties Analysis

3-(4-Aminophenyl)propanamide is a solid at room temperature . It has a molar refractivity of 49.4±0.3 cm³ . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .科学的研究の応用

Receptor Antagonism

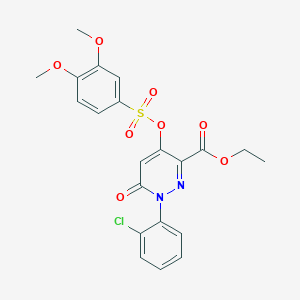

3-(4-Aminophenyl)propanamide derivatives have been investigated for their role as human transient receptor potential vanilloid 1 (hTRPV1) antagonists. These derivatives, including 2-(3,5-dihalo 4-aminophenyl)acetamide analogues, have shown potent antagonism for hTRPV1 activation by various stimuli. The most potent antagonist in this series exhibited both potent and selective antagonism, with implications in blocking effects like the hypothermic effect of capsaicin in vivo (Kim et al., 2018).

Metabolism and Pharmacokinetics

Research on compounds like S-1, which are part of a series of potent selective androgen receptor modulators, has been conducted. These studies include examining the pharmacokinetics and metabolism in animal models. Such research is crucial for understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Antibacterial Activity

The antibacterial activity of azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has been explored. Some compounds in this research demonstrated good antibacterial activity against specific bacteria (Tumosienė et al., 2012).

Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides were synthesized and evaluated for their immunosuppressive activities. This research identified specific compounds with significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).

Glucocorticoid Receptor Modulation

A series of 2,2-dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds displayed good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays, indicating potential for anti-inflammatory activity with decreased side effects (Yang et al., 2010).

Antioxidant and Anticancer Activity

Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has shown that some compounds possess antioxidant activity higher than that of ascorbic acid. Additionally, anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxicity (Tumosienė et al., 2020).

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their anticonvulsant properties. These compounds displayed significant activity in seizure test models and showed potential for use against generalized seizures (Idris et al., 2011).

Malaria Treatment

Optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the intraerythrocytic stages of malaria, suggesting potential for new antimalarial treatments (Norcross et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, propionamide, indicates that it should not be released into the environment . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

特性

IUPAC Name |

3-(4-aminophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICPORLNXBPBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38710-60-0 | |

| Record name | 38710-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2672033.png)

![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)